molecular formula C13H14N4 B13428400 1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13428400
M. Wt: 226.28 g/mol
InChI Key: AYPFNAFRRFGNCI-UHFFFAOYSA-N
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Description

The compound 1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole belongs to the 1H-imidazo[1,2-b]pyrazole scaffold, a non-classical isostere of indole with enhanced aqueous solubility due to its nitrogen-rich heterocyclic framework . This scaffold is synthetically versatile, allowing regioselective functionalization via Br/Mg-exchange and TMP-base-mediated magnesiations, enabling the preparation of tetra-functionalized derivatives . The pyridin-2-yl substituent at position 6 contributes to π-π stacking and hydrogen-bonding interactions, making it relevant for pharmaceutical and materials science applications.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-propan-2-yl-6-pyridin-2-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C13H14N4/c1-10(2)16-7-8-17-13(16)9-12(15-17)11-5-3-4-6-14-11/h3-10H,1-2H3

InChI Key

AYPFNAFRRFGNCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 6 critically influence solubility, logP, and bioactivity. Key analogs and their properties are summarized below:

Compound Name Substituents (Position 1 / 6) Molecular Weight (g/mol) Key Properties Reference CAS/ID
1-Isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole Isopropyl / Pyridin-2-yl 227.27 (calculated) Enhanced solubility (logP extrapolated from pKa 7.3) Not explicitly listed
1-Isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole Isopropyl / Pyrazin-2-yl 227.27 Higher polarity (two N in pyrazine) 2098011-03-9
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 2-Chloroethyl / Cyclopropyl 238.71 Synthetic intermediate; chloroethyl enables further functionalization 2098138-97-5
6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazole H / Furan-2-yl 173.17 Lower molecular weight; furan increases polarity 130598-93-5
Pruvanserin isostere (1H-imidazo[1,2-b]pyrazole scaffold) Not specified ~300 (estimated) 74% improved aqueous solubility vs. original pruvanserin Not explicitly listed

Key Observations:

  • The pruvanserin isostere demonstrates a 74% solubility improvement over the parent drug, validating the scaffold’s utility .
  • logP: Extrapolation from pKa 7.3 suggests moderate lipophilicity for the pyridin-2-yl derivative, while furan and pyrazine analogs likely have lower logP values due to heteroatom content .
  • Synthetic Utility: Chloroethyl and cyclopropyl substituents (e.g., 2098138-97-5) are leveraged for further derivatization, whereas isopropyl groups may enhance metabolic stability .

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